

Application Notes and Protocols for LDN-212854

Cell-Based Assays

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Compound of Interest

Compound Name: LDN-212854

Cat. No.: B608506

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Introduction

LDN-212854 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin A receptor type I (ACVR1), also known as Activin receptor-like kinase 2 (ALK2).^{[1][2][3]} Dysregulation of ALK2 signaling is implicated in various diseases, including the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and certain cancers.^{[1][4][5]} **LDN-212854** exhibits a significant selectivity for ALK2 over other BMP type I receptors and the closely related TGF- β and Activin type I receptors, making it a valuable tool for studying ALK2-mediated signaling and a potential therapeutic candidate.^{[1][4]}

These application notes provide detailed protocols for key cell-based assays to characterize the activity of **LDN-212854** and similar compounds that modulate the BMP/ALK2 signaling pathway.

Mechanism of Action

LDN-212854 is an ATP-competitive inhibitor that binds to the kinase domain of ALK2.^{[4][6][7]} This binding prevents the phosphorylation of downstream signaling molecules, primarily the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.^{[2][5][8]} The inhibition of SMAD1/5/8 phosphorylation blocks their complex formation with the common mediator SMAD (co-SMAD), SMAD4, and subsequent translocation to the nucleus to regulate

target gene expression.[5] This ultimately leads to the suppression of BMP/ALK2-driven cellular responses, such as osteoblast differentiation.[1][9]

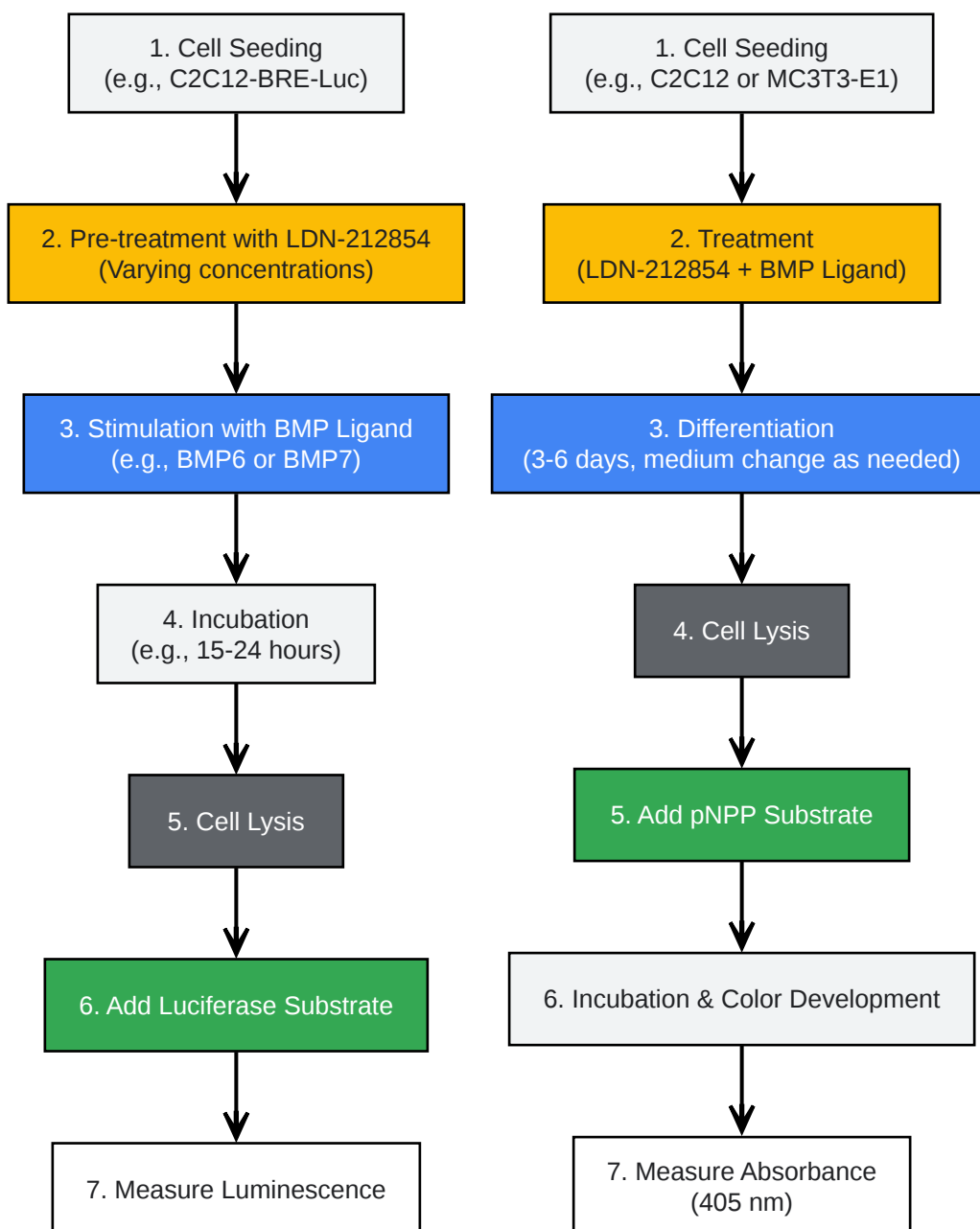
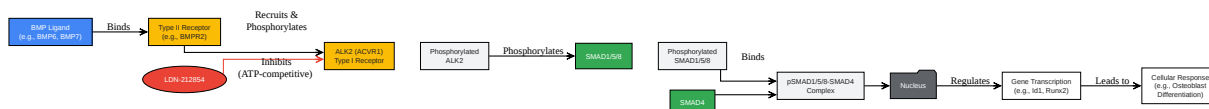
Data Presentation

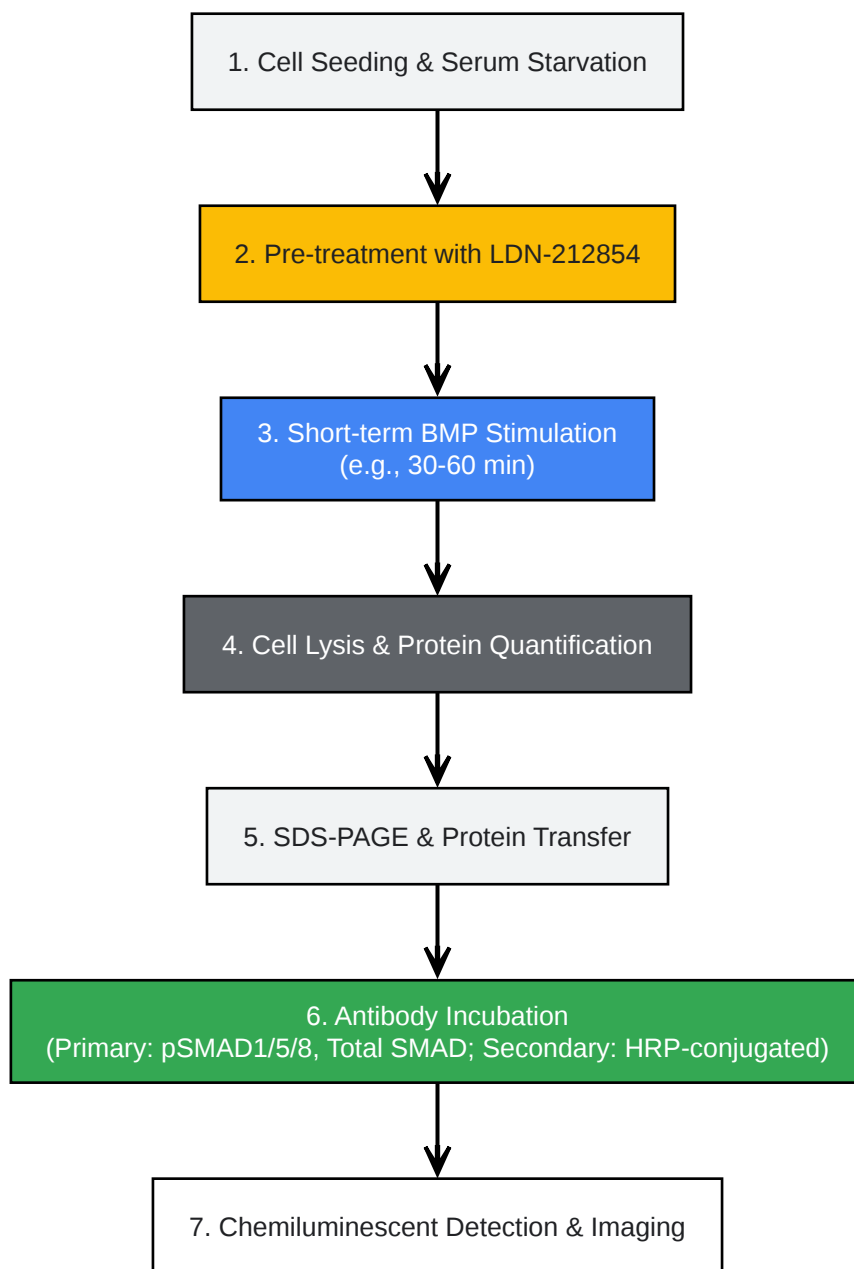
Inhibitory Activity of LDN-212854

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of **LDN-212854** against various type I receptors in different assay formats.

Target	IC50 (nM)	Assay Type	Reference
ALK2 (ACVR1)	1.3	In vitro kinase assay	[1][2][8]
ALK1	2.4	In vitro kinase assay	[2][3][8]
ALK3 (BMPR1A)	85.8	In vitro kinase assay	[3][8]
ALK4	2133	In vitro kinase assay	[8]
ALK5	9276	In vitro kinase assay	[8]
BMP7-induced pSMAD1/5/8	37	Cell-based (Western Blot)	[2][8]
BMP6-induced ALP	~10	Cell-based (Alkaline Phosphatase)	[1]
BMP4-induced ALP	40.5	Cell-based (Alkaline Phosphatase)	[1]
IL-6-induced hepcidin	~125	Cell-based (qRT-PCR)	[1]

Signaling Pathway Diagram





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- To cite this document: BenchChem. [Application Notes and Protocols for LDN-212854 Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608506#ldn-212854-cell-based-assay-guide]

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